5-(4-Nitrophenyl)thiophene-2-carbaldehyde
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Overview
Description
5-(4-Nitrophenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C11H7NO3S and a molecular weight of 233.24 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to a thiophene ring, which is further substituted with a carbaldehyde group. It is primarily used in research settings, particularly in the fields of organic synthesis and material science .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to participate in reactions at the benzylic position, which can be resonance stabilized
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 5-(4-Nitrophenyl)thiophene-2-carbaldehyde in animal models have not been studied
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)thiophene-2-carbaldehyde typically involves the reaction of 4-nitrobenzaldehyde with thiophene-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: 5-(4-Nitrophenyl)thiophene-2-carboxylic acid.
Reduction: 5-(4-Aminophenyl)thiophene-2-carbaldehyde.
Substitution: 5-(4-Nitrophenyl)-3-bromothiophene-2-carbaldehyde (for bromination).
Scientific Research Applications
5-(4-Nitrophenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the design and synthesis of novel materials with specific electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active compounds, including potential anti-protozoan agents.
Medicinal Chemistry: Researchers explore its derivatives for potential therapeutic applications, such as anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)thiophene-2-carbaldehyde depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
5-Nitrothiophene-2-carboxaldehyde: Similar structure but lacks the phenyl group, making it less complex and potentially less versatile in certain applications.
4-Nitrobenzaldehyde: Contains the nitrophenyl group but lacks the thiophene ring, limiting its use in material science applications.
Thiophene-2-carbaldehyde: Lacks the nitrophenyl group, making it less reactive in certain substitution reactions.
Uniqueness
5-(4-Nitrophenyl)thiophene-2-carbaldehyde is unique due to the combination of the nitrophenyl group and the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specific desired properties .
Properties
IUPAC Name |
5-(4-nitrophenyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCFVBWDULLQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38401-74-0 |
Source
|
Record name | 5-(4-nitrophenyl)thiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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